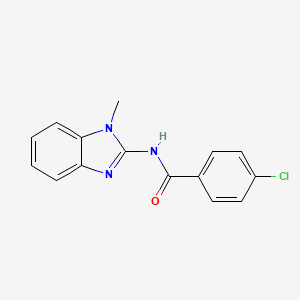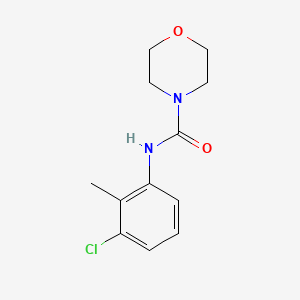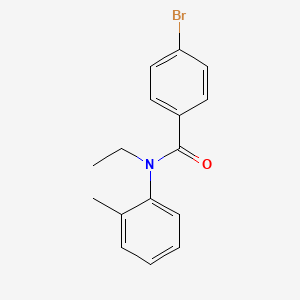
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide, also known as CMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival. In neurodegenerative diseases, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. In infectious diseases, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to inhibit the activity of various enzymes, including DNA gyrase and topoisomerase IV, which are involved in bacterial DNA replication.
Biochemical and Physiological Effects:
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the regulation of oxidative stress in neurodegenerative diseases, and the inhibition of bacterial DNA replication in infectious diseases. Additionally, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to have low toxicity in normal cells, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide in lab experiments is its low toxicity in normal cells, which allows for higher concentrations to be used without causing significant harm. Additionally, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to be stable under various conditions, making it a reliable compound for research. However, one limitation of using 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain assays.
Future Directions
There are several future directions for research on 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, and the optimization of its pharmacokinetic properties for clinical use. Additionally, the identification of the specific enzymes and signaling pathways targeted by 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide could provide valuable insights into its mechanism of action and potential therapeutic applications.
Synthesis Methods
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 1-methyl-1H-benzimidazole in the presence of a base, such as triethylamine. Another method involves the reaction of 4-chloroaniline with 1-methyl-1H-benzimidazole in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Both methods result in the formation of 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide as a white crystalline powder.
Scientific Research Applications
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative diseases, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to protect against oxidative stress, which is a key factor in the development of Alzheimer's disease. In infectious diseases, 4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide has been shown to exhibit antimicrobial activity against various bacteria and fungi.
properties
IUPAC Name |
4-chloro-N-(1-methylbenzimidazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-19-13-5-3-2-4-12(13)17-15(19)18-14(20)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEALJIMTUUESEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-methyl-1H-benzimidazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B5673754.png)
![1-(3-chloro-4-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol](/img/structure/B5673763.png)

![4-pyridinyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5673777.png)
![1,3-benzodioxol-5-yl{methyl[(5-methyl-2-furyl)methyl]amino}acetic acid](/img/structure/B5673785.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5673786.png)
![5-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5673791.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide](/img/structure/B5673794.png)
![9-[(5-hydroxy-2-pyrazinyl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5673802.png)
![2-[3-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B5673818.png)
![[(3aS*,9bS*)-2-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5673819.png)
![1-acetyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5673821.png)

![2-{[2-(1-{[(cyclopropylmethyl)thio]acetyl}-3-piperidinyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5673835.png)